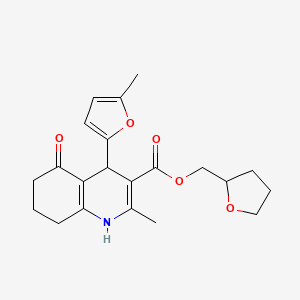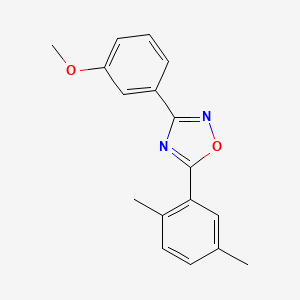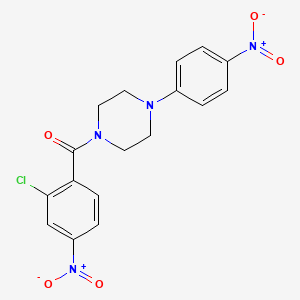
ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as PMDP, is a chemical compound with potential applications in scientific research. PMDP is a pyridine derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied in different research fields.
作用机制
The mechanism of action of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been reported to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function. ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been reported to have various biochemical and physiological effects. In vitro studies have shown that ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate can inhibit the growth of cancer cells and induce apoptosis. ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in neuronal cells. In vivo studies have shown that ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate can enhance cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its potential toxicity at high doses and its instability under certain conditions.
未来方向
There are several future directions for the study of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its neuroprotective effects in other neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate and to determine its potential toxicity and side effects.
合成方法
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Gewald reaction involves the condensation of a thioamide and an α,β-unsaturated ketone in the presence of a base. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative in the presence of a catalyst. The synthesis of ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate using the Hantzsch reaction has been reported to be the most efficient method.
科学研究应用
Ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used in various scientific research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In neuroscience, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its neuroprotective effects and its ability to enhance cognitive function. In cancer research, ethyl methyl 2,6-dimethyl-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate has been explored as a potential anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
属性
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-23-18(21)15-12(3)19-11(2)14(17(20)22-4)16(15)13-9-7-6-8-10-13/h6-10,16,19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHYNEBURMLCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875059 |
Source


|
| Record name | 4-DHP,3-13 ANALOG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5211946.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)

![N-(4-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5211988.png)
![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)
